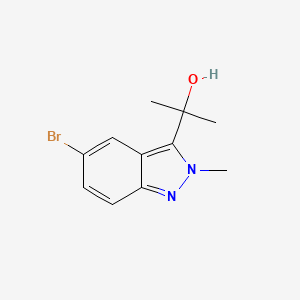

2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol

Overview

Description

2-(5-Bromo-2-methyl-2H-indazol-3-yl)propan-2-ol is a chemical compound with the molecular formula C11H13BrN2O. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Mechanism of Action

Target of Action

Indazole derivatives have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

Based on the known actions of similar indazole derivatives, it can be inferred that this compound may interact with its targets (chk1, chk2, and h-sgk kinases) to inhibit, regulate, or modulate their activity . This interaction could result in changes to the cell cycle and cell volume regulation .

Biochemical Pathways

Given the potential targets of this compound, it can be inferred that it may affect pathways related to cell cycle regulation and cell volume regulation .

Result of Action

Based on the potential targets and mode of action, it can be inferred that this compound may have effects on cell cycle progression and cell volume regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-methyl-2H-indazol-3-yl)propan-2-ol typically involves the bromination of 2-methylindazole followed by the introduction of a propan-2-ol group. Common reagents used in these reactions include bromine, sodium hydroxide, and isopropanol. The reaction conditions often involve heating and the use of solvents like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent functionalization processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methyl-2H-indazol-3-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The bromine atom can be substituted with other functional groups like amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(5-Bromo-2-methyl-2H-indazol-3-yl)propan-2-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

5-Bromo-3-isopropyl-2-methyl-2H-indazole: Similar in structure but lacks the propan-2-ol group.

3-(5-Bromo-indazol-1-yl)-2-(2,4-difluoro-phenyl)-1-[1,2,4]-triazol-1-yl-butan-2-ol: Exhibits significant antifungal activity.

Uniqueness

2-(5-Bromo-2-methyl-2H-indazol-3-yl)propan-2-ol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of a bromine atom and a propan-2-ol group makes it a versatile compound for various applications in research and industry .

Biological Activity

Introduction

2-(5-Bromo-2-methyl-2H-indazol-3-yl)propan-2-ol, with the chemical formula C₁₁H₁₃BrN₂O and a molecular weight of 269.138 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiprotozoal properties, interactions with various pathogens, and its potential therapeutic applications.

Chemical Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₃BrN₂O |

| Molecular Weight | 269.138 g/mol |

| CAS Number | 1823787-20-7 |

| Purity | 99% |

Biological Activity

Antiprotozoal Activity

Recent studies have highlighted the antiprotozoal activity of indazole derivatives, including this compound. A comparative analysis of synthesized compounds revealed that many indazole derivatives exhibit potent activity against protozoan infections, such as those caused by Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis.

Case Study: Antiprotozoal Efficacy

In a study evaluating various indazole derivatives, it was found that compounds similar to this compound demonstrated significantly higher potency than the reference drug metronidazole. For instance:

| Compound ID | Pathogen | IC50 (µM) | Comparison to Metronidazole |

|---|---|---|---|

| Compound 18 | Giardia intestinalis | 0.78 | 12.8 times more active |

| Compound 23 | Candida albicans | 1.25 | More effective |

These results indicate that derivatives like this compound could serve as promising candidates for further development in treating protozoal infections.

The mechanism underlying the biological activity of these compounds often involves the inhibition of key metabolic pathways in protozoa. For example, the compounds may interfere with the protozoan's ability to replicate or metabolize essential nutrients, leading to cell death.

Additional Biological Activities

Beyond antiprotozoal effects, there is emerging evidence that indazole derivatives may possess other biological activities, including:

- Antimicrobial Properties : Some studies suggest that these compounds can inhibit bacterial growth against strains such as Escherichia coli and Salmonella enterica.

- Anti-inflammatory Effects : The inflammatory response triggered by infections can be modulated by these compounds, potentially offering therapeutic benefits in inflammatory diseases.

- Cytotoxicity Against Cancer Cells : Preliminary research indicates that certain indazole derivatives may exhibit cytotoxic effects against various cancer cell lines, warranting further investigation into their potential as anticancer agents.

Research Findings

The synthesis and evaluation of various indazole derivatives have been documented extensively in literature. For example, a study published in the Journal of Medicinal Chemistry evaluated a series of indazole compounds for their biological activities and reported significant findings regarding their efficacy against multiple pathogens .

Future Directions

Given the promising biological activities associated with this compound and its derivatives, future research should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in real biological systems.

- Mechanistic Studies : Investigating the precise molecular mechanisms through which these compounds exert their effects on pathogens.

- Clinical Trials : Initiating clinical trials to assess safety and efficacy in human subjects for treating specific infections.

The compound this compound shows significant promise in combating protozoal infections and potentially other microbial threats. Its diverse biological activities highlight its potential as a lead compound for drug development in infectious disease therapeutics. Further research is essential to fully elucidate its mechanisms of action and therapeutic applications.

Properties

IUPAC Name |

2-(5-bromo-2-methylindazol-3-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrN2O/c1-11(2,15)10-8-6-7(12)4-5-9(8)13-14(10)3/h4-6,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJZJKPUCLBSWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C2C=C(C=CC2=NN1C)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.